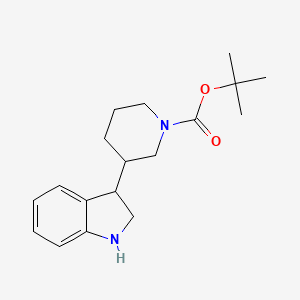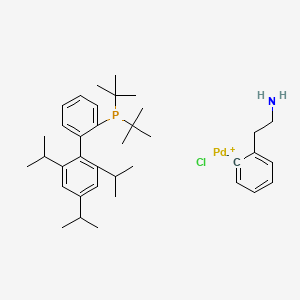
tBuXPhos Pd G1
Overview
Description
tBuXPhos Pd G1: is a sophisticated organometallic compound, specifically a palladium complex with a biaryl phosphine ligand. It is widely used as a catalyst in various cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction. This compound is known for its high efficiency and stability, making it a valuable tool in synthetic organic chemistry.
Mechanism of Action
Target of Action
tBuXPhos Pd G1, also known as t-BuXPhos palladium (II) phenethylamine chloride, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, particularly in cross-coupling reactions of electron-deficient anilines with aryl chlorides .
Mode of Action
This compound interacts with its targets by facilitating the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds . This is achieved through a process known as the Buchwald-Hartwig Cross Coupling Reaction . The compound acts as a catalyst, lowering the activation energy required for the reaction and thus speeding up the reaction rate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cross-coupling reaction pathway . This pathway involves the formation of new C-C and C-N bonds, which are crucial in the synthesis of various organic compounds . The downstream effects include the production of a wide range of chemical compounds, including those used in pharmaceuticals and materials science .
Pharmacokinetics
In the context of its use in chemical reactions, it’s important to note that this compound is air, moisture, and thermally-stable , which can impact its availability and effectiveness in catalyzing reactions.
Result of Action
The molecular effect of this compound’s action is the formation of new C-C and C-N bonds . On a cellular level, this can lead to the creation of new organic compounds, depending on the reactants involved in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is air, moisture, and thermally-stable , which means it can maintain its catalytic activity under a wide range of conditions. It is also air-sensitive and should be stored under argon , indicating that exposure to certain environmental conditions could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
tBuXPhos Pd G1 is involved in several biochemical reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling
Molecular Mechanism
This compound acts as a catalyst, accelerating the rate of biochemical reactions without being consumed in the process . It facilitates the formation of C-C and C-N bonds, crucial for the synthesis of complex molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tBuXPhos Pd G1 typically involves the reaction of 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl with palladium(II) chloride in the presence of a suitable base. The reaction is usually carried out under an inert atmosphere to prevent oxidation, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tBuXPhos Pd G1: is primarily used as a catalyst in cross-coupling reactions, including:
Buchwald-Hartwig Cross Coupling: : Formation of carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: : Formation of carbon-carbon bonds between aryl halides and boronic acids.
Heck Reaction: : Coupling of aryl halides with alkenes.
Negishi Coupling: : Formation of carbon-carbon bonds using organozinc reagents.
Sonogashira Coupling: : Formation of carbon-carbon bonds between terminal alkynes and aryl halides.
Stille Coupling: : Formation of carbon-carbon bonds using organotin reagents.
Common Reagents and Conditions
The reactions involving This compound typically use palladium catalysts, phosphine ligands, bases (such as potassium carbonate or cesium carbonate), and solvents like toluene or dimethylformamide (DMF). The choice of reagents and conditions depends on the specific reaction and the desired product.
Major Products Formed
The major products formed from these reactions include a variety of biaryls, aryl-alkenes, and aryl-alkynes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
tBuXPhos Pd G1: is extensively used in scientific research due to its versatility and efficiency. Its applications include:
Chemistry: : Facilitating the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: : Developing probes and tools for biological studies, such as fluorescent tags and enzyme inhibitors.
Medicine: : Synthesizing drug candidates and intermediates for drug discovery and development.
Industry: : Enhancing the efficiency of chemical processes in the production of fine chemicals and materials.
Comparison with Similar Compounds
tBuXPhos Pd G1: is compared with other similar compounds, such as RuPhos Pd G1 and XPhos Pd G1 . While these compounds share similarities in their use as palladium catalysts, This compound is unique in its enhanced stability and reactivity, making it more efficient in certain cross-coupling reactions.
List of Similar Compounds
RuPhos Pd G1
XPhos Pd G1
tBuXPhos Pd G3
XPhos
Properties
IUPAC Name |
chloropalladium(1+);ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45P.C8H10N.ClH.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;9-7-6-8-4-2-1-3-5-8;;/h13-21H,1-12H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITFHTZGVMIBGS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H55ClNPPd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142811-12-8 | |
| Record name | Chloro(2-di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II), min. 98% [t-BuXPhos Palladacycle Gen. 1] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1528030.png)
![Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-4-Carboxylate](/img/structure/B1528031.png)
![tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B1528034.png)
![Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1528035.png)
![6-(AMinoMethyl)-4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1528037.png)
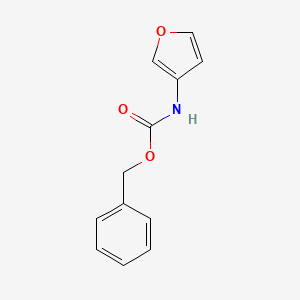
![1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1528041.png)
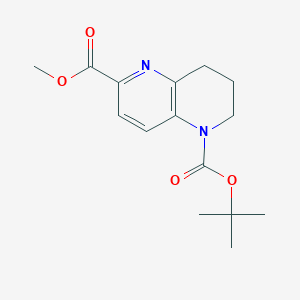
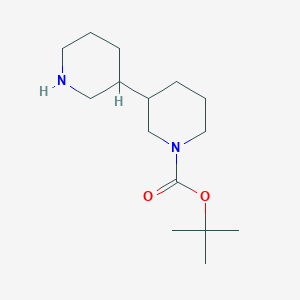


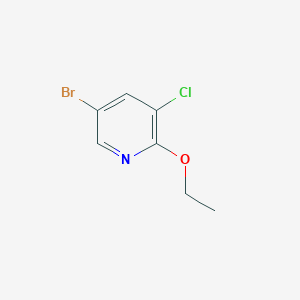
![7-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1528051.png)
